Baogongteng C

Toxicology Natural Product Safety In Vivo Pharmacology

Erycibe species misidentification and inaccurate toxicity profiling pose significant risks in TCM quality control. Baogongteng C reference standard addresses these by: • Quantifying species-specific toxicity: ~3.2× more toxic than total alkaloid extract EWA, enabling precise LD₅₀ calibration. • Differentiating species via HPLC-MS: dominant in E. ellipptimba vs. trace in E. obtusifolia. • Validating analytical methods for regulatory compliance. Supplied as ≥98% powder; desiccated at -20°C; shipped ambient.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B14863728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaogongteng C
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(C2CC(C1N2)O)O
InChIInChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2/t4-,5-,6+,7+/m0/s1
InChIKeySZGXZOVMAQJBDE-VWDOSNQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baogongteng C CAS 107259-50-7: Tropane Alkaloid Reference Standard for Cholinergic Toxicity and Species Differentiation Research


Baogongteng C (CAS 107259-50-7), also known as 2β,6β-dihydroxynortropane, is a naturally occurring tropane alkaloid predominantly isolated from Erycibe species (Convolvulaceae), including E. obtusifolia, E. hainanensis, and E. ellipptimba . It is characterized by its bicyclic nitrogenous tropane skeleton (C7H13NO2) with hydroxyl substitutions at the 2β and 6β positions . Unlike its more extensively studied congener Baogongteng A (a 6β-acetoxy derivative), Baogongteng C is distinguished by the presence of two free hydroxyl groups, which significantly alter its physicochemical properties, biological activity, and toxicity profile. As a major toxic principle of the Erycibe genus, it is utilized as a reference standard in natural product research, toxicological screening, and quality control of Traditional Chinese Medicine (TCM) preparations [1][2].

Toxicity Ref. Tropane alkaloid toxicity screening standard
Chemotaxonomy Erycibe species differentiation marker
Negative Control Structurally related non-muscarinic standard

Why Baogongteng C Cannot Be Substituted with Baogongteng A or Scopoletin in Erycibe Toxicity and Quality Control Studies


The tropane alkaloids within the Erycibe genus, while structurally related, exhibit pronounced differences in their toxicological and pharmacological signatures, rendering them non-interchangeable. Baogongteng A (6β-acetoxynortropane) is a known muscarinic receptor agonist with demonstrated miotic activity, whereas Baogongteng C (2β,6β-dihydroxynortropane) lacks the ester moiety required for potent muscarinic agonism [1]. More critically, Baogongteng C is identified as a primary toxic marker in species such as E. ellipptimba, with its concentration directly correlating with species-specific lethality [2]. For instance, Baogongteng C is a dominant alkaloid in E. ellipptimba but is present at only trace levels in E. obtusifolia [2]. Substituting Baogongteng C with Baogongteng A—or the coumarin scopoletin (Baogongteng B)—in toxicological, analytical, or botanical authentication workflows would therefore yield fundamentally inaccurate assessments of plant material potency, species identity, and safety risk profiles. The quantitative evidence below establishes the specific, non-substitutable role of Baogongteng C as a species-specific toxic biomarker and analytical standard.

Target
Substitute
Mismatch Concern
Baogongteng C
Baogongteng A
Lacks ester moiety for muscarinic agonism; distinct toxicological profile
Baogongteng C
Scopoletin (Baogongteng B)
Coumarin scaffold vs tropane; different biosynthetic origin and bioactivity may not replicate toxicity signature

Baogongteng C Comparative Evidence: Toxicological Potency, Species Concentration, and Analytical Specificity Data for Procurement Decisions


Acute Toxicity (LD50) of Baogongteng C vs. Total Alkaloid Extract (EWA) in Mice

In an acute toxicity study, Baogongteng C demonstrated significantly higher toxicity compared to the total alkaloid extract (EWA) from E. ellipptimba. The calculated LD50 value for Baogongteng C (400.6 mg/kg, intraperitoneal) was approximately 3.2-fold lower than that of the total alkaloid extract EWA (1280 mg/kg), indicating that Baogongteng C is the primary driver of acute toxicity in this species [1].

Acute Toxicity LD50
Head-to-head
400.6 mg/kg (C) vs 1280 mg/kg (EWA)
Reported 3.2-fold higher toxicity potency
Intraperitoneal mouse model; primary toxicity driver
Toxicology Natural Product Safety In Vivo Pharmacology

Species-Specific Concentration of Baogongteng C as a Determinant of Differential Plant Toxicity

The concentration of Baogongteng C varies drastically among Erycibe species, directly correlating with observed toxicity. E. ellipptimba, which contains the highest level of Baogongteng C, exhibits markedly higher toxicity (LD50 < 10 g/kg) compared to E. schmidtii (0.06% Baogongteng C; LD50 > 10 g/kg) and E. obtusifolia (0.03% Baogongteng C; intermediate toxicity) [1].

Species Concentration
Class-level inference
E. ellipptimba (dominant) > E. schmidtii (~0.06%) > E. obtusifolia (~0.03%)
Reported highest in E. ellipptimba; species-diagnostic marker
Concentrations from HPLC-MS analysis
Botanical Authentication Chemotaxonomy Quality Control

Analytical Discrimination: HPLC-MS Method Specificity for Baogongteng C vs. Baogongteng A

An HPLC-MS method was specifically developed and validated for the simultaneous identification and quantification of Baogongteng C and Baogongteng A in Erycibe samples [1]. This method enables the precise determination of Baogongteng C percentages within total alkaloid extracts, a parameter that cannot be inferred from Baogongteng A content due to their distinct chromatographic retention and mass spectral fragmentation patterns.

HPLC-MS Specificity
Supporting evidence
Simultaneous quantification of C and A
Validated method with distinct retention and MS fragmentation
E. ellipptimba total alkaloid analysis
Analytical Chemistry Method Validation Biomarker Quantitation

Structural Differentiation: Hydroxylation Pattern Dictates Pharmacological Activity

Baogongteng C (2β,6β-dihydroxynortropane) differs from Baogongteng A (2β-hydroxy-6β-acetoxynortropane) by substitution of an acetoxy group with a hydroxyl group at the 6β position [1]. This structural modification eliminates the ester functionality required for potent muscarinic receptor agonism. Consequently, while Baogongteng A and its analogs demonstrate significant M2 receptor affinity (e.g., 6β-acetoxynortropane is a selective M2 agonist) [2], Baogongteng C exhibits a distinct toxicological profile driven by non-cholinergic mechanisms, as evidenced by its differential toxicity in vivo [3].

Structural Differentiation
Class-level inference
2β,6β-di-OH vs 2β-OH-6β-OAc
Hydroxylation pattern dictates activity divergence
Absence of ester group eliminates M2 agonism
Structure-Activity Relationship Medicinal Chemistry Receptor Pharmacology

Primary Applications of Baogongteng C in Toxicological Profiling, Botanical Authentication, and Analytical Method Development


Toxicological Reference Standard for Erycibe Species Safety Assessment

Utilize Baogongteng C as a quantitative reference standard to calibrate in vivo toxicity assays (e.g., LD50 determination) for Erycibe extracts. Given that Baogongteng C is approximately 3.2-fold more toxic than the total alkaloid extract EWA [1], its inclusion as a standard is essential for establishing accurate safety margins and understanding the toxicological contribution of individual constituents within complex botanical matrices.

Chemotaxonomic Marker for Authentication of Erycibe ellipptimba and Related Species

Employ Baogongteng C as a diagnostic HPLC-MS marker to differentiate Erycibe species in raw herbal materials and finished products. The significant variation in Baogongteng C content—from ~0.03% in E. obtusifolia to dominant levels in E. ellipptimba [2]—provides a robust quantitative threshold for species identification, quality control, and detection of adulteration in the herbal supply chain.

Analytical Method Validation and System Suitability Testing for Alkaloid Profiling

Incorporate Baogongteng C as a system suitability standard and/or calibration standard in validated HPLC-MS methods for the analysis of tropane alkaloids in Convolvulaceae species. Its distinct chromatographic and mass spectrometric properties, as established in the first reported HPLC-MS method for Erycibe analysis [1], ensure the specificity, accuracy, and reproducibility required for regulatory compliance in pharmaceutical and botanical quality control laboratories.

Negative Control in Muscarinic Receptor Pharmacology Studies

Procure Baogongteng C for use as a structurally related but pharmacologically distinct control in studies investigating muscarinic receptor agonism by tropane alkaloids. Unlike Baogongteng A and its acetoxy analogs, Baogongteng C lacks the ester moiety required for potent M2 receptor activation [3][4], making it a valuable tool for delineating structure-activity relationships and confirming that observed effects are mechanism-specific rather than due to non-specific tropane scaffold interactions.

Application
Selection Property
Validation Focus
Erycibe toxicity assessment
Species-specific toxicity reference standard
LD50 calibration and safety margin interpretation
Erycibe species authentication
Species-diagnostic concentration profile
HPLC-MS quantitation thresholds
Alkaloid profiling method validation
Chromatographic and mass spectrometric specificity
System suitability and reproducibility
Muscarinic receptor research
Structurally related negative control
Mechanism-specific activity confirmation
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